molecular formula C17H18N6 B6423766 4-(1H-imidazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine CAS No. 183552-81-0

4-(1H-imidazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine

Cat. No.: B6423766
CAS No.: 183552-81-0
M. Wt: 306.4 g/mol
InChI Key: DYGRGOLBAFULCZ-UHFFFAOYSA-N
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Description

4-(1H-imidazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine is a heterocyclic compound that features both imidazole and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines.

    Introduction of the Imidazole Group: The imidazole group can be introduced via a nucleophilic substitution reaction using imidazole and a suitable leaving group on the pyrimidine ring.

    Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group is usually attached through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

4-(1H-imidazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding N-oxide, while reduction could lead to a fully reduced piperazine ring.

Scientific Research Applications

4-(1H-imidazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-imidazol-1-yl)pyrimidine: Lacks the phenylpiperazine moiety, which may result in different pharmacological properties.

    6-(4-phenylpiperazin-1-yl)pyrimidine: Lacks the imidazole group, potentially altering its binding affinity and specificity.

Uniqueness

4-(1H-imidazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine is unique due to the presence of both imidazole and phenylpiperazine groups, which can confer distinct pharmacological and chemical properties. This dual functionality makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

4-imidazol-1-yl-6-(4-phenylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6/c1-2-4-15(5-3-1)21-8-10-22(11-9-21)16-12-17(20-13-19-16)23-7-6-18-14-23/h1-7,12-14H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGRGOLBAFULCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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